1-(Difluoromethyl)naphthalene-7-carboxylic acid 1-(Difluoromethyl)naphthalene-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15962251
InChI: InChI=1S/C12H8F2O2/c13-11(14)9-3-1-2-7-4-5-8(12(15)16)6-10(7)9/h1-6,11H,(H,15,16)
SMILES:
Molecular Formula: C12H8F2O2
Molecular Weight: 222.19 g/mol

1-(Difluoromethyl)naphthalene-7-carboxylic acid

CAS No.:

Cat. No.: VC15962251

Molecular Formula: C12H8F2O2

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethyl)naphthalene-7-carboxylic acid -

Specification

Molecular Formula C12H8F2O2
Molecular Weight 222.19 g/mol
IUPAC Name 8-(difluoromethyl)naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C12H8F2O2/c13-11(14)9-3-1-2-7-4-5-8(12(15)16)6-10(7)9/h1-6,11H,(H,15,16)
Standard InChI Key XQVCISXEGYCFDY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)C(F)F

Introduction

Chemical Structure and Molecular Properties

Structural Features

The naphthalene core provides a planar aromatic framework, while the difluoromethyl (-CF₂H) and carboxylic acid (-COOH) groups introduce steric and electronic modifications. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a trait critical for pharmacokinetic optimization . The carboxylic acid group enables hydrogen bonding and salt formation, influencing solubility and intermolecular interactions .

Molecular Formula and Weight

  • Molecular Formula: C₁₂H₈F₂O₂

  • Molecular Weight: 222.19 g/mol .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1100–1250 cm⁻¹ (C-F stretches) .

  • ¹H NMR: Aromatic protons appear as multiplet signals between δ 7.5–8.5 ppm, while the difluoromethyl group’s protons resonate as a triplet (J = 56 Hz) near δ 5.5–6.0 ppm .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey Functional GroupsMolecular Weight (g/mol)
1-(Trifluoromethyl)naphthalene-7-carboxylic acidC₁₂H₇F₃O₂-CF₃, -COOH256.18
2-(Difluoromethyl)naphthalene-7-carboxylic acidC₁₂H₈F₂O₂-CF₂H (position 2), -COOH222.19
4-Hydroxy-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acidC₁₈H₁₁F₃O₃-OH, -CF₃Ph, -COOH332.30

The difluoromethyl group in 1-(Difluoromethyl)naphthalene-7-carboxylic acid offers a balance between lipophilicity and polarity, distinguishing it from bulkier trifluoromethyl analogs .

Synthesis and Manufacturing

Friedel-Crafts Acylation

A common method involves reacting naphthalene with chlorodifluoroacetyl chloride in the presence of AlCl₃, followed by hydrolysis to yield the carboxylic acid :
Naphthalene+ClCF2COClAlCl31-(ClCF2)naphthaleneH2O1-(CF2H)naphthalene-7-carboxylic acid\text{Naphthalene} + \text{ClCF}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{1-(ClCF}_2\text{)naphthalene} \xrightarrow{\text{H}_2\text{O}} \text{1-(CF}_2\text{H)naphthalene-7-carboxylic acid}

Carboxylation of Difluoromethylnaphthalene

Direct carboxylation using CO₂ under palladium catalysis has been explored, though yields remain moderate (45–60%) .

Optimization Challenges

  • Regioselectivity: Achieving selective substitution at the 1-position requires careful control of reaction conditions .

  • Fluorine Stability: Harsh acidic or basic conditions may lead to defluorination, necessitating mild hydrolysis protocols .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Limited (0.12 mg/mL at 25°C) due to hydrophobicity from the naphthalene core and difluoromethyl group .

  • LogP: Estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Biological Activity and Applications

Enzyme Inhibition

The carboxylic acid group enables chelation of metal ions in enzyme active sites. Molecular docking simulations predict moderate binding affinity (Kᵢ ~ 15 μM) for tyrosine kinase inhibitors, positioning it as a candidate for anticancer drug development .

Material Science Applications

Fluorinated naphthalenes are employed in liquid crystal displays (LCDs) due to their dielectric anisotropy. The difluoromethyl variant’s polarizability (α = 22.3 × 10⁻²⁴ cm³) makes it suitable for optoelectronic coatings .

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